2'-Chloro-3-phenylpropiophenone
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Overview
Description
2’-Chloro-3-phenylpropiophenone is an organic compound with the molecular formula C15H13ClO It is a derivative of propiophenone, where the phenyl group is substituted with a chlorine atom at the 2’ position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Chloro-3-phenylpropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses benzene and a chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to yield the desired product .
Industrial Production Methods
Industrial production of 2’-Chloro-3-phenylpropiophenone follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2’-Chloro-3-phenylpropiophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted phenylpropiophenones.
Scientific Research Applications
2’-Chloro-3-phenylpropiophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’-Chloro-3-phenylpropiophenone involves its interaction with various molecular targets. The chlorine atom and phenyl group play crucial roles in its reactivity and binding affinity. The compound can participate in electrophilic aromatic substitution reactions, where it acts as an electrophile, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
3-Chloropropiophenone: Similar structure but with the chlorine atom at the 3 position.
2-Chloropropiophenone: Chlorine atom at the 2 position without the phenyl group.
4-Chloropropiophenone: Chlorine atom at the 4 position.
Uniqueness
2’-Chloro-3-phenylpropiophenone is unique due to the specific positioning of the chlorine atom and the phenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for targeted synthesis and specialized applications .
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-phenylpropan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO/c16-14-9-5-4-8-13(14)15(17)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBPLXKYCMXYBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643984 |
Source
|
Record name | 1-(2-Chlorophenyl)-3-phenylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30643984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898764-45-9 |
Source
|
Record name | 1-(2-Chlorophenyl)-3-phenyl-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898764-45-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Chlorophenyl)-3-phenylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30643984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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